molecular formula C11H16ClN B13606481 3-(4-Chlorophenyl)-3-methylbutan-2-amine

3-(4-Chlorophenyl)-3-methylbutan-2-amine

Katalognummer: B13606481
Molekulargewicht: 197.70 g/mol
InChI-Schlüssel: OBJBRDYJGVFPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-3-methylbutan-2-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylbutan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method includes the reductive amination of 4-chlorobenzaldehyde with 3-methylbutan-2-amine using a reducing agent such as sodium cyanoborohydride in the presence of a solvent like methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-product formation.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Chlorophenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of 3-(4-chlorophenyl)-3-methylbutan-2-one or 3-(4-chlorophenyl)-3-methylbutanoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-3-methylbutan-2-ol.

    Substitution: Formation of 3-(4-hydroxyphenyl)-3-methylbutan-2-amine.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-3-methylbutan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

    3-(4-Chlorophenyl)-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    3-(4-Hydroxyphenyl)-3-methylbutan-2-amine: Similar structure but with a hydroxyl group on the phenyl ring.

Uniqueness: 3-(4-Chlorophenyl)-3-methylbutan-2-amine is unique due to its specific combination of a chlorophenyl group and a methylbutan-2-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C11H16ClN

Molekulargewicht

197.70 g/mol

IUPAC-Name

3-(4-chlorophenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3

InChI-Schlüssel

OBJBRDYJGVFPEY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)(C)C1=CC=C(C=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.